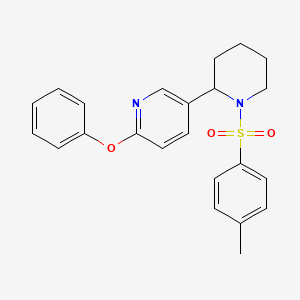
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C22H29N3O2S. It is primarily used as a research chemical and is known for its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a tosyl group. This compound is often utilized in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-3-(1-sulfonylpyrrolidin-2-yl)pyridin-2-amine.
Reduction: Formation of N-Cyclohexyl-3-(1-aminopyrrolidin-2-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: Known for their medicinal applications and similar structural features.
3-Bromoimidazo[1,2-a]pyridines: Another class of compounds with significant biological activities.
Uniqueness
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine stands out due to its combination of a cyclohexyl group, a tosylated pyrrolidine ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H29N3O2S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-cyclohexyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H29N3O2S/c1-17-11-13-19(14-12-17)28(26,27)25-16-6-10-21(25)20-9-5-15-23-22(20)24-18-7-3-2-4-8-18/h5,9,11-15,18,21H,2-4,6-8,10,16H2,1H3,(H,23,24) |
InChI Key |
NCZNHFICAFCKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)
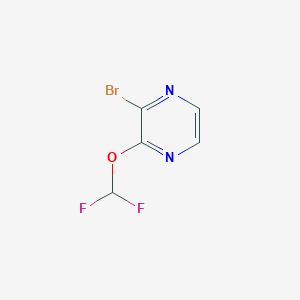


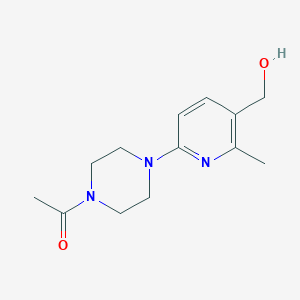
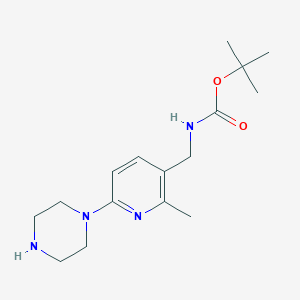
![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)

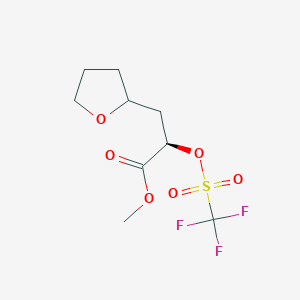


![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)

